2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

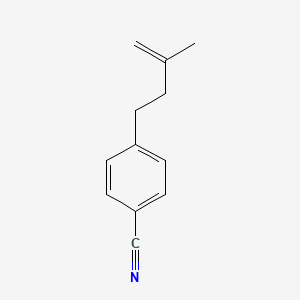

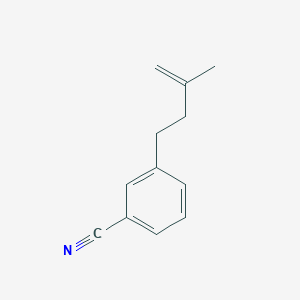

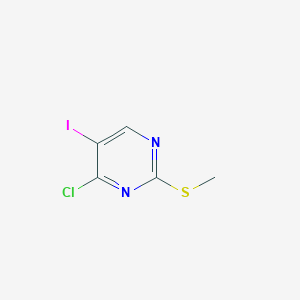

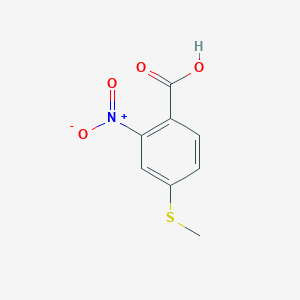

2-Chloro-1-(8-hydroxy-5-quinolinyl)ethanone is a chemical compound with the empirical formula C11H8ClNO2 and a molecular weight of 221.64 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of 2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone can be represented by the SMILES stringOC1=CC=C (C (CCl)=O)C2=C1N=CC=C2 . This indicates that the compound contains a chloroethyl group attached to a quinolinyl group. Physical And Chemical Properties Analysis

2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone is a solid substance . Other physical and chemical properties such as melting point, boiling point, and solubility are not explicitly mentioned in the available literature.Applications De Recherche Scientifique

Antifungal and Antibacterial Activities

Novel metal complexes derived from 2-chloro-1-(8-hydroxyquinolin-5-yl)ethanone and related compounds have shown promising results in antifungal activity. These complexes were synthesized and characterized, revealing enhanced antifungal properties compared to the ligand alone, indicating potential applications in combating fungal infections (Raj & Patel, 2015). Additionally, antimicrobial activities were observed in succinimido derivatives of hydroxyquinoline, showcasing significant inhibition of bacterial and fungal growth, which underscores the potential of these compounds in developing new antimicrobial agents (Ahmed et al., 2006).

Anticancer Properties

Synthesis and evaluation of chloroquinoline derivatives, including compounds related to 2-chloro-1-(8-hydroxyquinolin-5-yl)ethanone, have demonstrated notable antioxidant activity. These activities are promising for anticancer applications, as the compounds were shown to reduce high glucose levels in the body, a beneficial attribute in cancer treatment scenarios (Murugavel et al., 2017). Another study focused on the synthesis, characterization, and biological evaluation of pyranotacrines derived from chloroquinolines showed potent anticholinesterase and neuroprotective effects, hinting at their potential in Alzheimer's disease treatment and their application in cancer therapy (García-Font et al., 2016).

Alzheimer's Disease Research

8-Hydroxyquinolines and their derivatives, including those similar to 2-chloro-1-(8-hydroxyquinolin-5-yl)ethanone, have been investigated for their metal chelation properties, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. Research into clioquinol, a related compound, has shown it can disaggregate metal-enriched amyloid plaques, inhibit Cu/Aβ redox chemistry, and potentially reverse Alzheimer's disease phenotype in animal models, underscoring the therapeutic potential of 8-hydroxyquinoline derivatives in neurodegenerative disease research (Kenche et al., 2013).

Corrosion Inhibition

Compounds derived from 8-hydroxyquinoline, including 2-chloro-1-(8-hydroxyquinolin-5-yl)ethanone, have been explored for their corrosion inhibition properties. These studies have revealed that such compounds can act as effective inhibitors against the corrosion of carbon steel in acidic environments, suggesting applications in the preservation of metal-based infrastructures (Faydy et al., 2020).

Safety And Hazards

Propriétés

IUPAC Name |

2-chloro-1-(8-hydroxyquinolin-5-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c12-6-10(15)7-3-4-9(14)11-8(7)2-1-5-13-11/h1-5,14H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMNIRANZDQCCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20540498 |

Source

|

| Record name | 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(8-hydroxyquinolin-5-YL)ethanone | |

CAS RN |

99973-51-0 |

Source

|

| Record name | 2-Chloro-1-(8-hydroxyquinolin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxybenzo[b]thiophene](/img/structure/B1315557.png)

![6-(tert-Butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo-[3,2-e]indole-2-carboxylic acid](/img/structure/B1315578.png)

![Benzoic acid, 5-chloro-2-[(2-methylphenyl)thio]-](/img/structure/B1315593.png)